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Compound of Interest

Compound Name: Morpholine-4-carbohydrazide

Cat. No.: B1350617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The morpholine-4-carbohydrazide scaffold has emerged as a privileged structure in

medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of these

analogs, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The

information is compiled from recent studies to facilitate further drug discovery and development

efforts. The morpholine ring is a versatile moiety known to enhance the potency and modulate

the pharmacokinetic properties of bioactive molecules.[1]

Comparative Biological Activity Data
The biological activity of morpholine-4-carbohydrazide analogs is significantly influenced by

the nature of the substituents on the carbohydrazide moiety. The following tables summarize

the quantitative data from various studies, highlighting the impact of different structural

modifications on their therapeutic potential.

Antimicrobial Activity
Morpholine-4-carbohydrazide derivatives have been extensively investigated for their

antibacterial and antifungal activities. The hydrazide skeleton itself is known to contribute to

antimicrobial effects.[2] The introduction of various substituents allows for the fine-tuning of

their potency and spectrum of activity.
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A study on 4-(morpholin-4-yl)-3-nitrobenzohydrazide based scaffolds revealed that

semicarbazide derivatives exhibited the highest activity against Gram-positive and Gram-

negative bacteria.[3] Notably, a semicarbazide containing a 4-bromophenyl moiety was the

most active against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of

3.91 µg/mL.[3][4] In the same study, thiosemicarbazide derivatives also showed moderate

antibacterial activity, with the most active compound bearing a 4-trifluoromethylphenyl group

exhibiting MIC values between 31.25 and 62.5 µg/mL against Gram-positive bacteria.[4]

Compound
ID/Series

Target Organism MIC (µg/mL) Reference

Semicarbazide with 4-

bromophenyl moiety
Enterococcus faecalis 3.91 [3][4]

Thiosemicarbazide

with 4-

trifluoromethylphenyl

group

Gram-positive

bacteria (excluding S.

aureus)

31.25 - 62.5 [4]

Compound 12 (a

1,2,4-triazole

derivative)

Mycobacterium

smegmatis
15.6 [5]

Anticancer Activity
Several morpholine-substituted derivatives have demonstrated significant cytotoxic potential

against various cancer cell lines. For instance, a series of morpholine substituted quinazoline

derivatives were evaluated for their activity against A549 (lung), MCF-7 (breast), and SHSY-5Y

(neuroblastoma) cancer cell lines.[6][7]

Among these, compounds AK-3 and AK-10 were particularly potent. AK-10 displayed IC50

values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and

SHSY-5Y cell lines, respectively.[6][7] Mechanistic studies revealed that these compounds

induce apoptosis and inhibit cell proliferation during the G1 phase of the cell cycle.[6][7]

Another study on morpholine-benzimidazole-oxadiazole derivatives identified compound 5h as

highly cytotoxic against HT-29 colon cancer cells with an IC50 of 3.103 ± 0.979 μM, showing

selectivity over normal NIH3T3 cells.[8]
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Compound ID Cancer Cell Line IC50 (µM) Reference

AK-3 A549 10.38 ± 0.27 [6]

MCF-7 6.44 ± 0.29 [6]

SHSY-5Y 9.54 ± 0.15 [6]

AK-10 A549 8.55 ± 0.67 [6][7]

MCF-7 3.15 ± 0.23 [6][7]

SHSY-5Y 3.36 ± 0.29 [6][7]

5h HT-29 3.103 ± 0.979 [8]

Enzyme Inhibitory Activity
Morpholine derivatives have been identified as potent inhibitors of various enzymes. A study on

morpholine derivatives containing an azole nucleus investigated their antiurease activity.[5]

Compound 10 from this series was the most potent urease inhibitor with an IC50 value of 2.37

± 0.19 μM.[5]

In a different study, morpholine-based thiazole derivatives were developed as inhibitors of

bovine carbonic anhydrase-II (CA-II), a target for glaucoma treatment.[9] The most potent

compound, a 4-para-nitrophenyl N-ethyl-morpholine derivative (24), exhibited an IC50 of 14.68

μM.[9]
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Compound ID Target Enzyme IC50 (µM) Reference

10 Urease 2.37 ± 0.19 [5]

24
Bovine Carbonic

Anhydrase-II
14.68 [9]

5b
Dipeptidyl peptidase-

IV (DPP-IV)
28.13 [10]

4c
Dipeptidyl peptidase-

IV (DPP-IV)
34.94 [10]

11g
Acetylcholinesterase

(AChE)
1.94 ± 0.13 [11]

11g
Butyrylcholinesterase

(BChE)
28.37 ± 1.85 [11]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings.

Below are the protocols for key experiments cited in the studies of morpholine-4-
carbohydrazide analogs.

Synthesis of Morpholine-4-carbohydrazide Analogs
A general synthetic route involves the reaction of a substituted benzoic acid with thionyl

chloride to form the corresponding benzoyl chloride. This intermediate is then treated with

hydrazine hydrate to yield the carbohydrazide. Subsequent reaction with various aldehydes,

isocyanates, or isothiocyanates produces the final Schiff bases, semicarbazides, or

thiosemicarbazides, respectively.

Example: Synthesis of 4-(morpholin-4-yl)benzohydrazide derivatives[2]

Preparation of 4-(morpholin-4-yl)benzoic acid: Morpholine is reacted with 4-

chlorobenzonitrile, followed by hydrolysis with sodium hydroxide.
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Formation of 4-(morpholin-4-yl)benzoyl chloride: The benzoic acid derivative is treated with

thionyl chloride.

Synthesis of 4-(morpholin-4-yl)benzohydrazide: The benzoyl chloride is reacted with

hydrazine hydrate.

Formation of final derivatives: The resulting carbohydrazide is then reacted with various

substituted aromatic aldehydes to form the corresponding Schiff bases.

In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using the broth

microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol:

Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria,

Sabouraud Dextrose for fungi).

The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the

broth in 96-well microtiter plates.

A standardized inoculum of the microorganism is added to each well.

The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours

for bacteria).

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of the test compounds and incubated

for a specified period (e.g., 48 or 72 hours).

After incubation, the medium is replaced with fresh medium containing MTT solution.

The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to

purple formazan crystals.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570

nm).

The percentage of cell viability is calculated relative to untreated control cells, and the IC50

value is determined.

Enzyme Inhibition Assay
The inhibitory potential of the compounds against specific enzymes is evaluated using

appropriate spectrophotometric or other detection methods.

Example: Urease Inhibition Assay[5]

The reaction mixture contains the enzyme (urease), a buffer solution, and the test compound

at various concentrations.

The mixture is pre-incubated at a specific temperature.

The substrate (urea) is added to initiate the enzymatic reaction.

The production of ammonia is quantified, often by measuring the change in absorbance at a

specific wavelength using a colorimetric method (e.g., indophenol method).

The percentage of inhibition is calculated, and the IC50 value is determined by plotting the

inhibition percentage against the compound concentration.
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The following diagrams illustrate a general workflow for the synthesis and evaluation of

morpholine-4-carbohydrazide analogs and a representative signaling pathway that can be

influenced by these compounds.
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Caption: General workflow for synthesis and evaluation of analogs.
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Caption: Simplified apoptosis pathway induced by active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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